molecular formula C19H19ClN2O5 B11693564 N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

Cat. No.: B11693564
M. Wt: 390.8 g/mol
InChI Key: JKZGQSJVYQJOLQ-UHFFFAOYSA-N
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Description

N'-(2-(4-Chloro-3,5-dimethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is a carbohydrazide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a substituted phenoxyacetyl group. The compound’s synthesis typically involves:

Hydrazinolysis of ethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate with hydrazine hydrate to yield 2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide .

Condensation with 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride under reflux conditions to form the final product.

Properties

Molecular Formula

C19H19ClN2O5

Molecular Weight

390.8 g/mol

IUPAC Name

N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide

InChI

InChI=1S/C19H19ClN2O5/c1-11-7-13(8-12(2)18(11)20)25-10-17(23)21-22-19(24)16-9-26-14-5-3-4-6-15(14)27-16/h3-8,16H,9-10H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

JKZGQSJVYQJOLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)C2COC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] typically involves the following steps:

    Formation of the Benzodioxine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: This step often involves the oxidation of a methyl group or the hydrolysis of an ester.

    Attachment of the N’-[2-(4-chloro-3,5-dimethyl-phenyl)] Group: This is usually done through a coupling reaction, such as an amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Batch Processing: Where each step of the synthesis is carried out in separate reactors.

    Continuous Flow Processing: Where the reactions are carried out in a continuous manner, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] undergoes various types of chemical reactions:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form alcohols or amines.

    Substitution: Can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of polymers and other materials with unique properties.

    Biological Studies: Employed in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It can modulate the activity of receptors, affecting signal transduction pathways.

    Pathway Interference: It may interfere with specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties
Target Compound 4-Cl-3,5-dimethylphenoxy C21H20ClN3O5 429.85 g/mol High crystallinity (XRD data)
N'-(2-(4-Isopropylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide 4-Isopropylphenoxy C22H25N3O5 411.45 g/mol Lower lipophilicity vs. target
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide 4-Br-3,5-dimethylphenoxy C19H21BrN2O4 437.29 g/mol Increased halogen size alters steric effects

Key Observations :

  • The 4-chloro-3,5-dimethylphenoxy group in the target compound provides optimal steric bulk and electron-withdrawing effects for pesticidal activity, as demonstrated in analogues like 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide .

Comparison with Heterocyclic Analogues

Table 2: Bioactive Heterocyclic Derivatives

Compound Name Core Structure Biological Activity Synthesis Method
Target Compound Dihydrobenzo[b][1,4]dioxine Suspected pesticidal activity Hydrazide-aryl aldehyde condensation
N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide Benzo[d]thiazole Antimicrobial (inferred) Coupling with fluorinated thiazoles
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide Pyrazine Kinase inhibition (e.g., JAK/STAT) Chiral separation via HPLC

Key Observations :

  • The dihydrobenzo[b][1,4]dioxine core in the target compound offers rigidity and planar geometry, favoring interactions with hydrophobic pesticide targets .
  • Fluorinated heterocycles (e.g., benzo[d]thiazole) introduce strong electronegativity, enhancing binding to enzymes or receptors in antimicrobial applications .

Key Observations :

  • The target compound’s synthesis is cost-effective but achieves moderate yields compared to DCC-mediated routes for 1,3,5-oxadiazines .

Biological Activity

N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C26H26Cl2N2O4
  • Molecular Weight : 501.40164 g/mol
  • CAS Number : 19545-95-0

This compound features a benzo[d]dioxin core, which is known for its diverse biological activities, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of the benzo[d]dioxin structure exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains including E. coli and S. aureus. The specific compound under discussion may also possess these properties due to its structural similarities.

Antitumor Potential

Several studies have highlighted the antitumor potential of compounds related to this compound. For example:

  • Cell Lines Tested : A549 (lung carcinoma), HEP 2 (laryngeal carcinoma)
  • Findings : Compounds with similar functional groups have demonstrated cytotoxic effects with IC50 values indicating significant inhibition of tumor cell proliferation.

Neuroprotective Effects

Preliminary studies suggest that compounds with a similar structure may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The presence of electron-donating groups in the structure could enhance its neuroprotective capabilities.

Anti-inflammatory Properties

The anti-inflammatory activity is another area where this compound may exhibit beneficial effects. Compounds derived from hydrazides have been documented to reduce inflammation in various models, suggesting that this compound could potentially serve as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineResultReference
AntimicrobialE. coli, S. aureusSignificant inhibition
AntitumorA549IC50 = 5.9 µg/mL
NeuroprotectionVariousReduced oxidative stress
Anti-inflammatoryIn vivo modelsDecreased cytokine levels

Detailed Research Findings

  • Antitumor Studies : Research conducted on A549 cell lines revealed that derivatives of the compound showed promising results in inhibiting cell growth with a notable reduction in viability at specific concentrations.
  • Neuroprotective Studies : Investigations into neuroprotective effects indicated that compounds similar to this compound can mitigate damage caused by oxidative stress in neuronal cells.
  • Anti-inflammatory Mechanisms : Several studies have documented the ability of related compounds to inhibit pro-inflammatory cytokines in cultured macrophages, suggesting a potential therapeutic application for inflammatory diseases.

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